molecular formula C19H36N2O3SSi B14804660 N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide

N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14804660
M. Wt: 400.7 g/mol
InChI Key: LVOQPODXLJKNOC-UHFFFAOYSA-N
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Description

N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with the molecular formula C19H36N2O3SSi This compound is known for its unique structural features, which include a tert-butyl(dimethyl)silyl group, an ethoxypyridinyl moiety, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl(dimethyl)silyl ether: This step involves the reaction of a suitable alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.

    Introduction of the ethoxypyridinyl group: This can be achieved through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an ethoxide ion.

    Formation of the sulfinamide group: This step involves the reaction of a suitable amine with a sulfinyl chloride derivative under controlled conditions to form the sulfinamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Properties

Molecular Formula

C19H36N2O3SSi

Molecular Weight

400.7 g/mol

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3

InChI Key

LVOQPODXLJKNOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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